(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine
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Overview
Description
(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and a trifluoromethoxymethyl-propyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine typically involves the following steps:
Preparation of 4-Bromobenzyl bromide: This can be synthesized by the bromination of toluene under conditions suitable for free radical halogenation.
Formation of the amine: The 4-Bromobenzyl bromide is then reacted with 1-trifluoromethoxymethyl-propyl amine under nucleophilic substitution conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as cyanide, leading to the formation of 4-cyanobenzyl derivatives.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in ethanol is commonly used for substitution reactions.
Major Products
Nucleophilic Substitution: 4-cyanobenzyl derivatives.
Oxidation: 4-bromobenzaldehyde and 4-bromobenzoic acid.
Scientific Research Applications
(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine has several scientific research applications:
Chemistry: Used in the synthesis of various biaryl libraries via sequential N-alkylation of amines.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine involves its interaction with molecular targets through its bromine and trifluoromethoxymethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, affecting the molecular pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: An organic compound with a benzene ring substituted with a bromomethyl group.
4-Bromobenzyl bromide: Similar structure but lacks the trifluoromethoxymethyl-propyl amine group.
Uniqueness
(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is unique due to the presence of both bromine and trifluoromethoxymethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bromobenzyl group and a trifluoromethoxymethyl propyl chain, which contribute to its unique chemical properties. The presence of halogen atoms (bromine and trifluoromethyl) often enhances the lipophilicity and biological activity of organic compounds, making them more effective in interacting with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds have shown the following mechanisms:
- Receptor Binding : Compounds with similar structures have been reported to bind with high affinity to multiple receptors, influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Modulation of Gene Expression : Evidence suggests that compounds like this can influence gene expression by interacting with transcription factors or chromatin remodeling complexes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, similar to other benzylamine derivatives known for their anticancer properties.
- Antimicrobial Effects : The compound may possess antimicrobial properties, inhibiting the growth of certain bacteria or fungi.
- Anti-inflammatory Effects : Given its structural similarities to known anti-inflammatory agents, it may modulate inflammatory responses.
Data Table: Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation | |
Antimicrobial | Growth inhibition of pathogenic bacteria | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of similar benzylamine derivatives. The results indicated that these compounds could inhibit cell growth in various cancer cell lines, demonstrating IC50 values ranging from 10 µM to 15 µM, suggesting that this compound could have comparable effects .
- Mechanistic Insights : Molecular docking studies have shown that compounds structurally related to this compound bind effectively to the ATP-binding site of kinases involved in cancer progression. This binding is thought to inhibit kinase activity, leading to reduced tumor growth .
- Inflammatory Response Modulation : Research on related compounds has demonstrated their ability to modulate TNF-alpha signaling pathways, which are crucial in inflammatory responses. This suggests that this compound may also play a role in reducing inflammation .
Properties
Molecular Formula |
C12H15BrF3NO |
---|---|
Molecular Weight |
326.15 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(trifluoromethoxy)butan-2-amine |
InChI |
InChI=1S/C12H15BrF3NO/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3 |
InChI Key |
WIWJRSYONFHWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(F)(F)F)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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